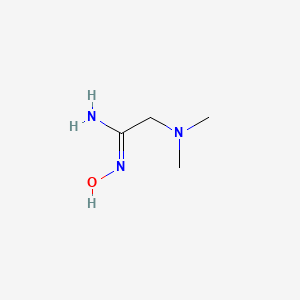

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide, or DHEA for short, is a naturally occurring hormone in the human body. It is the most abundant steroid hormone in the body and is produced mainly in the adrenal glands, although it is also produced in the brain and gonads. It is a precursor to other hormones such as testosterone, estradiol, and progesterone and is involved in a variety of processes in the body, including metabolism, immune system regulation, and cognitive functioning. DHEA has also been studied for its potential therapeutic applications, including in the treatment of certain types of cancer, cardiovascular disease, and aging.

Scientific Research Applications

Interaction with Serotonin and Dopamine Receptors

One of the research applications of derivatives of compounds related to (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide involves their interaction with central serotonin and dopamine receptors. Studies have shown that certain enantiomers of these derivatives can displace [3H]-8-OH DPAT from 5-HT1A binding sites, indicating their potential role in modulating neurotransmitter systems in the brain (Björk et al., 1989).

Imaging in Alzheimer's Disease

Another application is in the field of Alzheimer's disease research. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), related to (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide, have been used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Fluorescence Imaging of Zinc Ions

In cell biology, derivatives of (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide have been used as fluorescent probes. For instance, a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited significant fluorescence enhancement in the presence of zinc ions, enabling high-resolution fluorescence imaging in HeLa cells and Arabidopsis (Lee et al., 2015).

Drug Delivery Applications

In the realm of drug delivery, pH-sensitive hydrogels composed of derivatives including 2-(dimethylamino)ethylmethacrylate have shown potential. These hydrogels exhibit controlled release characteristics, making them suitable for applications such as anticancer drug delivery (Eswaramma et al., 2016).

properties

IUPAC Name |

2-(dimethylamino)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDHXKQOPRQCKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985860 |

Source

|

| Record name | (Dimethylamino)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide | |

CAS RN |

67015-08-1 |

Source

|

| Record name | 2-(Dimethylamino)-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67015-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylamino)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1345280.png)

![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)

![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)

![tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1345292.png)